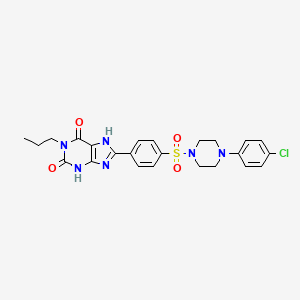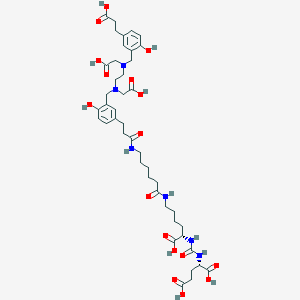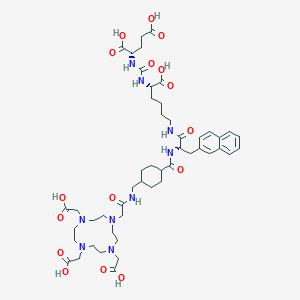
Quininib
Overview
Description
Quininib is a small molecule drug with the chemical name 2-[(E)-2-(Quinolin-2-yl) vinyl] phenol. It has shown significant potential in various therapeutic applications, particularly in the treatment of colorectal cancer. This compound is known for its anti-angiogenic properties, which means it can inhibit the formation of new blood vessels, a critical process in the growth and spread of tumors .
Mechanism of Action
Target of Action
Quininib primarily targets the cysteinyl leukotriene receptor 1 (CysLT 1) which is involved in inflammation and has been linked to a range of diseases, including cancer . It also modulates the expression of ferroptosis markers in cells .
Mode of Action
This compound interacts with its targets by acting as an antagonist to the CysLT 1 receptor . This interaction alters the expression of ferroptosis markers in cells . Ferroptosis is a relatively new type of cell death driven by iron-dependent peroxidation of phospholipids .
Biochemical Pathways
This compound affects the ferroptosis pathway, a process of regulated cell death . It modulates the expression of key markers of this pathway, such as Glutathione Peroxidase 4 (GPX4), Glutamate-Cysteine Ligase Modifier Subunit (GCLM), Heme Oxygenase 1 (HO-1), and 4 Hydroxynonenal (4-HNE) . These changes in expression can lead to significant alterations in cellular biochemistry .
Pharmacokinetics
It is known that the pharmacokinetics of similar compounds, such as quinine, can be influenced by factors such as severity of infection, routes of administration, and nutritional status .
Result of Action
The action of this compound results in the modulation of key markers that induce ferroptosis . This leads to a form of cell death driven by iron-dependent peroxidation of phospholipids . High expression levels of key genes modulating ferroptosis are associated with a worse prognosis in certain conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the severity of infection can impact the pharmacokinetics of this compound . .
Biochemical Analysis
Biochemical Properties
Quininib plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to antagonize cysteinyl leukotriene receptors 1 and 2 (CysLT1–2) at micromolar IC50 values . These interactions inhibit the signaling pathways mediated by these receptors, which are involved in inflammatory and angiogenic processes. Additionally, this compound has been found to modulate the expression of ferroptosis markers such as glutathione peroxidase 4 (GPX4), biliverdin, and glutamate-cysteine ligase modifier subunit (GCLM), indicating its role in inducing ferroptosis, a type of cell death driven by iron-dependent peroxidation of phospholipids .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In endothelial cells, it inhibits angiogenic tubule formation and cell migration, thereby reducing angiogenesis . In cancer cells, this compound has been shown to reduce cell survival and proliferation. It also influences cell signaling pathways by modulating the expression of angiogenic and inflammatory genes, such as IL-6, IL-8, VEGF, and TNF . Furthermore, this compound induces ferroptosis in metastatic uveal melanoma cells by altering the expression of key ferroptosis markers .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cysteinyl leukotriene receptors 1 and 2 (CysLT1–2), leading to the inhibition of these receptors’ signaling pathways . This inhibition results in reduced angiogenesis and inflammation. Additionally, this compound modulates the expression of ferroptosis markers, promoting ferroptosis in cancer cells . The compound’s ability to inhibit angiogenesis and induce ferroptosis makes it a potent therapeutic agent for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and well-tolerated in various models, including zebrafish, human cell lines, and murine eyes . Long-term studies have shown that this compound significantly reduces tumor growth and angiogenesis in colorectal cancer xenografts . Additionally, this compound’s effects on ferroptosis markers in metastatic uveal melanoma cells have been observed over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, this compound is well-tolerated at a dosage of 50 mg/kg administered intraperitoneally every three days At this dosage, this compound significantly reduces tumor growth and angiogenesis without causing adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate angiogenesis and ferroptosis. The compound modulates the expression of enzymes such as glutathione peroxidase 4 (GPX4) and glutamate-cysteine ligase modifier subunit (GCLM), which are involved in the ferroptosis pathway . Additionally, this compound’s antagonistic effects on cysteinyl leukotriene receptors 1 and 2 (CysLT1–2) influence the metabolic flux of inflammatory and angiogenic mediators .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In zebrafish and murine models, this compound has been shown to accumulate in endothelial cells and tumor tissues, where it exerts its anti-angiogenic effects . The compound’s distribution within cells is influenced by its binding to cysteinyl leukotriene receptors and other biomolecules involved in angiogenesis and ferroptosis .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of endothelial and cancer cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. In the cytoplasm, this compound interacts with cysteinyl leukotriene receptors and other biomolecules, while in the nucleus, it modulates the expression of genes involved in angiogenesis and ferroptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quininib can be synthesized through various methods. One common approach involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions to form 4-hydroxy quinolines . Another method involves the salt precipitation of this compound-hyaluronic acid solution, followed by cross-linking with 4-arm-PEG-amine and freeze-drying .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Quininib undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are known for their biological activities.
Reduction: Reduction reactions can convert quinones back to their hydroquinone forms.
Substitution: This compound can undergo substitution reactions, particularly at the quinoline ring, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride are used to convert quinones to hydroquinones.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted quinoline derivatives .
Scientific Research Applications
Quininib has a wide range of scientific research applications:
Comparison with Similar Compounds
Quininib is unique in its dual inhibition of cysteinyl leukotriene receptor 1 and 2 (CysLT1-2), which distinguishes it from other anti-angiogenic drugs like bevacizumab and regorafenib . Similar compounds include:
Bevacizumab: A monoclonal antibody that targets VEGF but does not inhibit CysLT1-2.
Regorafenib: A small molecule inhibitor that targets multiple kinases involved in angiogenesis but has a different mechanism of action compared to this compound.
This compound’s unique mechanism of action and its ability to inhibit multiple angiogenic pathways make it a promising candidate for further development in cancer therapy.
Properties
IUPAC Name |
2-[(E)-2-quinolin-2-ylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNDEWNGCMCWMA-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4838-66-8 | |
| Record name | 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B610305.png)




![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B610319.png)


